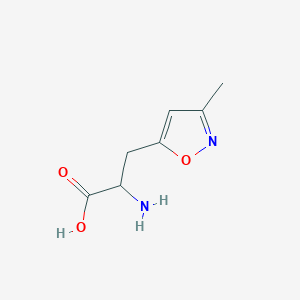![molecular formula C17H17N3O2S B498845 N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B498845.png)
N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thioacetamides It is characterized by the presence of a benzimidazole ring, a methoxyphenyl group, and a thioacetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioacetamide Linkage Formation: The thioacetamide linkage is introduced by reacting the benzimidazole derivative with a thioacetic acid derivative in the presence of a base such as triethylamine.
Methoxyphenyl Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the thioacetamide linkage, resulting in the formation of reduced derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine, chloromethyl methyl ether, and nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives and thioacetamide derivatives.
Substitution: Functionalized methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include N-(3-methoxyphenyl)-2-[(1H-benzimidazol-2-yl)thio]acetamide and N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propionamide.
Uniqueness: The presence of the methoxyphenyl group and the specific thioacetamide linkage in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.
Eigenschaften
Molekularformel |
C17H17N3O2S |
|---|---|
Molekulargewicht |
327.4g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-20-15-9-4-3-8-14(15)19-17(20)23-11-16(21)18-12-6-5-7-13(10-12)22-2/h3-10H,11H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
LTORAUVLPMZJQY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)OC |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498762.png)
![N-(2-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498763.png)
![2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498765.png)
![N-(3,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498766.png)

![1-methyl-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498772.png)
![1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498774.png)
![1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498775.png)
![4-nitro-1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498778.png)

![2-ethoxy-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498782.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498783.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)

